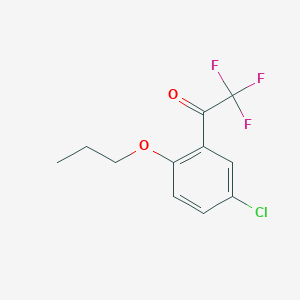

3'-Chloro-6'-n-propoxy-2,2,2-trifluoroacetophenone

CAS No.:

Cat. No.: VC13524633

Molecular Formula: C11H10ClF3O2

Molecular Weight: 266.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10ClF3O2 |

|---|---|

| Molecular Weight | 266.64 g/mol |

| IUPAC Name | 1-(5-chloro-2-propoxyphenyl)-2,2,2-trifluoroethanone |

| Standard InChI | InChI=1S/C11H10ClF3O2/c1-2-5-17-9-4-3-7(12)6-8(9)10(16)11(13,14)15/h3-4,6H,2,5H2,1H3 |

| Standard InChI Key | XUQLRRWPTFJVDW-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F |

| Canonical SMILES | CCCOC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F |

Introduction

Structural and Chemical Properties

The compound features a phenyl ring substituted at the 3' position with chlorine and at the 6' position with an n-propoxy group (), while the ketone moiety is fully fluorinated (). This configuration imparts significant electron-withdrawing effects, influencing reactivity in substitution and coupling reactions. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 266.64 g/mol | |

| IUPAC Name | 1-(5-chloro-2-propoxyphenyl)-2,2,2-trifluoroethanone | |

| SMILES | CCCOC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F | |

| Purity (Commercial) | ≥97.0% |

Nuclear magnetic resonance (NMR) data for analogous compounds, such as 3',5'-dichloro-4'-amino-2,2-trifluoroacetophenone, reveal characteristic peaks for aromatic protons ( 7.95 ppm) and amino groups ( 5.23 ppm) . While specific spectral data for 3'-chloro-6'-n-propoxy-2,2,2-trifluoroacetophenone are unavailable, similar diagnostic signals are expected for its aromatic and propoxy protons.

Synthesis and Optimization

The synthesis of 3'-chloro-6'-n-propoxy-2,2,2-trifluoroacetophenone likely involves multi-step halogenation and alkoxylation reactions. A plausible route, inferred from related methodologies , proceeds as follows:

-

Halogenation: Introduction of chlorine at the 3' position via electrophilic aromatic substitution using or .

-

Alkoxylation: Nucleophilic substitution of a leaving group (e.g., bromine) at the 6' position with n-propanol under basic conditions.

-

Trifluoroacetylation: Friedel-Crafts acylation with trifluoroacetic anhydride to install the group.

Critical parameters influencing yield and purity include:

-

Temperature Control: Reactions involving Grignard reagents or sensitive intermediates often require strict thermal regulation (e.g., -78°C to 20°C) .

-

Stoichiometry: Excess trifluoroacetylating agents (e.g., trifluoroacetyl dimethylamine) improve yields but complicate purification at higher ratios . For example, a 1.04:1 molar ratio of trifluoroacetyl dimethylamine to substrate achieved >98% purity in related syntheses .

-

Solvent Selection: Tetrahydrofuran (THF) is commonly used for its ability to stabilize reactive intermediates .

Applications in Pharmaceutical Chemistry

Fluorinated acetophenones are pivotal intermediates in drug discovery, particularly in the synthesis of kinase inhibitors and antimicrobial agents. The chlorine and propoxy substituents in 3'-chloro-6'-n-propoxy-2,2,2-trifluoroacetophenone enhance lipid solubility, potentially improving blood-brain barrier penetration in central nervous system (CNS) targets. Comparative studies on analogs demonstrate that:

-

Electron-Withdrawing Groups: Trifluoroacetyl and chloro groups direct electrophilic attacks to specific ring positions, enabling regioselective functionalization .

-

Steric Effects: The n-propoxy group’s bulk influences conformational flexibility, affecting binding affinity to biological targets.

Research Gaps and Future Directions

Despite its synthetic utility, significant knowledge gaps persist:

-

Catalytic Asymmetric Synthesis: Current methods lack enantiocontrol, limiting utility in chiral drug synthesis.

-

In Vivo Toxicology: No published data exist on acute or chronic toxicity profiles.

-

Alternative Applications: Exploration in materials science (e.g., liquid crystals) remains unexplored.

Efforts to address these challenges will require collaboration between synthetic chemists and pharmacologists, leveraging advances in flow chemistry and computational modeling to optimize reaction pathways and predict biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume